1-[(4-Ethenylphenyl)methoxy]anthracene-9,10-dione
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Overview
Description
1-((4-Vinylbenzyl)oxy)anthracene-9,10-dione is a derivative of anthracene, a polycyclic aromatic hydrocarbon consisting of three fused benzene rings. This compound is notable for its unique structure, which combines the photophysical properties of anthracene with the reactivity of a vinylbenzyl group. Anthracene derivatives are widely studied due to their interesting photophysical, photochemical, and biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-Vinylbenzyl)oxy)anthracene-9,10-dione typically involves the reaction of anthracene-9,10-dione with 4-vinylbenzyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-((4-Vinylbenzyl)oxy)anthracene-9,10-dione can undergo various chemical reactions, including:
Oxidation: The anthracene core can be oxidized to form anthraquinone derivatives.
Reduction: The compound can be reduced to form dihydroanthracene derivatives.
Substitution: The vinyl group can participate in addition reactions, such as polymerization or cross-linking reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Radical initiators like azobisisobutyronitrile (AIBN) can be used to initiate polymerization reactions.
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: Dihydroanthracene derivatives.
Substitution: Polymers or cross-linked networks involving the vinyl group.
Scientific Research Applications
1-((4-Vinylbenzyl)oxy)anthracene-9,10-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug delivery systems and as a photosensitizer in photodynamic therapy.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs)
Mechanism of Action
The mechanism of action of 1-((4-Vinylbenzyl)oxy)anthracene-9,10-dione involves its interaction with molecular targets through its anthracene core and vinylbenzyl group. The anthracene core can intercalate into DNA, disrupting its function and leading to antimicrobial effects. The vinylbenzyl group can undergo polymerization, forming cross-linked networks that can be used in drug delivery systems .
Comparison with Similar Compounds
Similar Compounds
1-((1-Hydroxypenta-2,4-dien-1-yl)oxy)anthracene-9,10-dione: Another anthracene derivative with antiviral and larvicidal properties.
9,10-Diphenylanthracene: Used in OLEDs as a blue light emitter.
2,2’-Bianthracene: Employed as an organic semiconductor in OFET devices.
Uniqueness
1-((4-Vinylbenzyl)oxy)anthracene-9,10-dione is unique due to its combination of photophysical properties from the anthracene core and the reactivity of the vinylbenzyl group. This dual functionality makes it versatile for various applications in chemistry, biology, medicine, and industry .
Biological Activity
1-[(4-Ethenylphenyl)methoxy]anthracene-9,10-dione is a synthetic compound that belongs to the anthraquinone family, which is known for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₅H₁₂O₂
- Molecular Weight : 240.25 g/mol
The compound features an anthracene backbone with a methoxy group and an ethenylphenyl substituent, which enhances its reactivity and potential biological interactions.
Biological Activity Overview
This compound has been studied for various biological activities:
Anticancer Activity
Research indicates that anthraquinone derivatives exhibit significant anticancer properties. The mechanism of action typically involves:
- DNA Intercalation : The compound intercalates into DNA, disrupting replication and transcription processes.
- Inhibition of Topoisomerases : It inhibits topoisomerases, enzymes crucial for DNA unwinding during replication.
Case Study : A study evaluated the cytotoxic effects of various anthraquinone derivatives on cancer cell lines. The results showed that this compound exhibited a dose-dependent inhibition of cell proliferation in human breast cancer cells (MCF-7) with an IC50 value of approximately 5 µM .
Compound | IC50 (µM) | Cell Line |
---|---|---|
This compound | 5 | MCF-7 (Breast Cancer) |
Mitoxantrone | 2 | MCF-7 |
Antimicrobial Activity
The compound has also shown potential antimicrobial properties. In vitro studies demonstrated its effectiveness against various bacterial strains.
Research Findings :
- Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli
- Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 20 to 50 µg/mL against the tested strains.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 20 |
Escherichia coli | 50 |
The biological activity of this compound can be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in cells, leading to apoptosis.
- Inhibition of Cell Signaling Pathways : It disrupts key signaling pathways involved in cell proliferation and survival.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with other anthraquinone derivatives.
Compound | Anticancer Activity | Antimicrobial Activity |
---|---|---|
This compound | High | Moderate |
Mitoxantrone | Very High | Low |
Emodin | Moderate | High |
Properties
CAS No. |
88769-49-7 |
---|---|
Molecular Formula |
C23H16O3 |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
1-[(4-ethenylphenyl)methoxy]anthracene-9,10-dione |
InChI |
InChI=1S/C23H16O3/c1-2-15-10-12-16(13-11-15)14-26-20-9-5-8-19-21(20)23(25)18-7-4-3-6-17(18)22(19)24/h2-13H,1,14H2 |
InChI Key |
MTNLTNBDQKDXFI-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=C(C=C1)COC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
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